Kaempferol-3-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis
Kaempferol-3-O-rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-3-O-rhamnoside, also known as afzelin, is a naturally occurring flavonoid glycoside. It is a derivative of kaempferol, a flavonol that is widespread in the plant kingdom. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of Kaempferol-3-O-rhamnoside, its distribution across various plant species, and detailed experimental protocols for its extraction, isolation, and analysis.
Natural Sources and Plant Distribution
Kaempferol-3-O-rhamnoside is found in a variety of plant families and species. Its presence has been identified in leaves, twigs, and whole plants. The following tables summarize the quantitative data on the isolation of Kaempferol-3-O-rhamnoside and related kaempferol glycosides from several notable plant sources.
Quantitative Yield of Kaempferol Glycosides from Various Plant Sources
| Plant Species | Plant Part | Starting Material (kg) | Extraction Solvent | Fraction/Extract | Isolated Compound | Yield (mg) | Reference |
| Schima wallichii Korth. | Dried Leaves | 5 | 70% Ethanol | Ethyl Acetate Fraction | Kaempferol-3-O-rhamnoside | Not specified, but was the major active compound | [1] |
| Lindera neesiana (Wall. ex Nees) Kurz | Dried Leaves and Twigs | 2.3 | 60% Ethanol | Various chromatographic fractions | Kaempferol-3-O-α-rhamnopyranoside | 124 (combined from two fractions) | [2] |
| Bryophyllum pinnatum (Lank.) Oken | Dried Whole Plant | 1.5 | Methanol | Ethyl Acetate Extract | Afzelin (Kaempferol-3-O-rhamnoside) | 34.6 | [3] |
Distribution of Kaempferol-3-O-rhamnoside and its Derivatives in Selected Plants
| Plant Species | Family | Plant Part | Kaempferol Glycosides Identified | Reference |
| Schima wallichii Korth. | Theaceae | Leaves | Kaempferol-3-O-rhamnoside | [1][4] |
| Lindera neesiana (Wall. ex Nees) Kurz | Lauraceae | Leaves and Twigs | Kaempferol-3-O-α-rhamnopyranoside and four other kaempferol glycosides | [2] |
| Bryophyllum pinnatum (Lank.) Oken | Crassulaceae | Whole Plant | Afzelin (Kaempferol-3-O-rhamnoside) and six other kaempferol rhamnosides | [3] |
| Tetrastigma hemsleyanum Diels et Gilg | Vitaceae | Roots | Kaempferol 3-rutinoside (a related glycoside) | [5] |
| Vicia faba | Fabaceae | Epidermis | Kaempferol 3-O-galactoside, 7-O-rhamnoside | [6] |
Experimental Protocols
Extraction of Kaempferol-3-O-rhamnoside from Schima wallichii Korth. Leaves[1]
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Plant Material Preparation: 5 kg of dried leaves of Schima wallichii Korth. are used.
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Extraction: The dried leaves are extracted with 70% ethanol three times, for 24 hours each time, at room temperature.
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Solvent Evaporation: The solvent from the combined extracts is evaporated under reduced pressure at 50°C to yield a concentrated extract (506.05 g).
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Fractionation:
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The ethanol extract is fractionated between n-hexane and water, resulting in an n-hexane extract (43.90 g) and an aqueous layer.
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The aqueous layer is then further extracted with ethyl acetate to obtain an ethyl acetate fraction (47.35 g) and a water fraction (104.20 g). Kaempferol-3-O-rhamnoside is identified as the major compound in the ethyl acetate fraction.
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Isolation of Kaempferol-3-O-α-rhamnopyranoside from Lindera neesiana Leaves and Twigs[2]
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Plant Material Preparation: 2.3 kg of dried leaves and twigs of Lindera neesiana are used.
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Extraction: The plant material is extracted twice with 60% ethanol (36 L) for two days by maceration at room temperature. The filtered extracts are combined and evaporated under reduced pressure to yield 387.1 g of extract.
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Initial Column Chromatography (MCI gel): The extract is suspended in water and applied to an MCI gel CHP20P column. Elution is performed successively with water, 40%, 60%, 80%, and 100% methanol to yield seven fractions.
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Sephadex LH-20 Chromatography: Fraction 4 (33.0 g) is subjected to column chromatography on Sephadex LH-20, eluting with 50% methanol.
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Silica Gel Column Chromatography: The resulting fraction is further purified by silica gel column chromatography using a mobile phase of CH₂Cl₂:MeOH:H₂O (8:2:0.1) to yield 110 mg of Kaempferol-3-O-α-rhamnopyranoside. A separate fraction (Subfractions 3-2-11, 3-2-12, and 3-2-13 combined) from a similar silica gel column yields an additional 14 mg.
High-Performance Liquid Chromatography (HPLC) for Quantification of Kaempferol and its Glycosides[7][8][9][10][11]
This protocol is a general method that can be adapted for the quantification of Kaempferol-3-O-rhamnoside.
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Column: A Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
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Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:
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Solvent A: Acetonitrile
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Solvent B: Water with 0.1% formic acid or 0.4% phosphoric acid.
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A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the run time. An isocratic elution with a mobile phase like methanol-0.4% phosphoric acid (47:53) has also been used.
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-
Flow Rate: A flow rate of 1.0 mL/min is common.
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Detection: UV detection is performed at a wavelength between 265 nm and 370 nm, with specific wavelengths around 360-370 nm being optimal for kaempferol and its glycosides.
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Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of Kaempferol-3-O-rhamnoside.
Signaling Pathways and Experimental Workflows
Biosynthesis of Kaempferol
The biosynthesis of kaempferol, the aglycone of Kaempferol-3-O-rhamnoside, is a well-characterized branch of the flavonoid biosynthetic pathway in plants.[7] The pathway starts from the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce naringenin, a key intermediate. Naringenin is then converted to kaempferol. The addition of a rhamnose sugar moiety to the 3-hydroxyl group of kaempferol is catalyzed by a specific glycosyltransferase to form Kaempferol-3-O-rhamnoside.
Inhibition of Polar Auxin Transport by Flavonoids
Flavonoids, including kaempferol glycosides, have been implicated in the regulation of polar auxin transport (PAT) in plants.[8][9][10][11][12] A derivative, kaempferol 3-O-rhamnoside-7-O-rhamnoside, has been identified as an endogenous inhibitor of PAT in Arabidopsis thaliana shoots.[8][9][10] This inhibition is thought to occur through the modulation of auxin efflux carriers, such as PIN proteins.
References
- 1. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Flavonol‐mediated stabilization of PIN efflux complexes regulates polar auxin transport - PMC [pmc.ncbi.nlm.nih.gov]
